Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is an organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with isoquinoline-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate in an organic solvent like toluene.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester
Uniqueness
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is unique due to the presence of both the isoquinoline and boronic ester groups. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following key characteristics:
- Molecular Formula : C15H21BO4
- Molecular Weight : 276.14 g/mol
- CAS Number : 171364-80-0
- Purity : >98% (GC)
- Melting Point : 82°C
Biological Activity
Research indicates that compounds containing boron, such as this compound, exhibit a range of biological activities. The following sections summarize the findings from various studies.
Anticancer Activity
Several studies have reported on the anticancer properties of boron-containing compounds. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Studies suggest that it can inhibit cell proliferation in various cancer cell lines.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent:
- In Vitro Studies : Tests against various bacterial strains indicate significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in a breast cancer model. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C24H24BNO5 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonyl]benzoate |
InChI |
InChI=1S/C24H24BNO5/c1-23(2)24(3,4)31-25(30-23)19-14-26-20(18-9-7-6-8-17(18)19)21(27)15-10-12-16(13-11-15)22(28)29-5/h6-14H,1-5H3 |
InChI Key |
BMUZSFJFRLGJDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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